1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a pyrrolidinone ring, and a dichlorobenzyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dichlorobenzyl Group: The benzimidazole intermediate is then alkylated with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring. This can be achieved using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced benzimidazole or pyrrolidinone rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one: Unique due to its specific combination of functional groups.
1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one: Similar structure but with different positional isomers of the dichlorobenzyl group.
1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]piperidin-2-one: Similar but with a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness
The uniqueness of This compound lies in its specific structural arrangement, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H23Cl2N3O |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H23Cl2N3O/c1-22(2,3)27-13-15(11-20(27)28)21-25-18-6-4-5-7-19(18)26(21)12-14-8-9-16(23)17(24)10-14/h4-10,15H,11-13H2,1-3H3 |
InChI Key |
QXNVMVSCDJDXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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